molecular formula C14H22N2O2 B5169159 N-(1-amino-1-oxopropan-2-yl)adamantane-1-carboxamide

N-(1-amino-1-oxopropan-2-yl)adamantane-1-carboxamide

Cat. No.: B5169159
M. Wt: 250.34 g/mol
InChI Key: FNCUVGCMJDEBON-UHFFFAOYSA-N
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Description

N-(1-amino-1-oxopropan-2-yl)adamantane-1-carboxamide is a compound that belongs to the class of adamantane derivatives. Adamantane derivatives are known for their unique structural properties, which make them valuable in various fields such as medicinal chemistry, catalyst development, and nanomaterials . The compound’s structure includes an adamantane core, which is a highly stable and rigid framework, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-amino-1-oxopropan-2-yl)adamantane-1-carboxamide typically involves the functionalization of the adamantane core. One common method is the radical-based functionalization, which directly converts diamondoid C–H bonds to C–C bonds . This method provides a variety of products incorporating diverse functional groups such as alkenes, alkynes, arenes, and carbonyl groups. The reaction conditions often involve the use of radical initiators and specific catalysts to achieve the desired functionalization.

Industrial Production Methods

Industrial production of adamantane derivatives, including this compound, often relies on large-scale chemical processes that ensure high yield and purity. These processes may involve the use of continuous flow reactors and advanced purification techniques to isolate the desired product. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

N-(1-amino-1-oxopropan-2-yl)adamantane-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.

    Substitution: Substitution reactions can replace specific functional groups within the molecule, often using nucleophiles or electrophiles under controlled conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may yield oxo derivatives, while substitution reactions can produce a wide range of substituted adamantane derivatives with different functional groups.

Scientific Research Applications

N-(1-amino-1-oxopropan-2-yl)adamantane-1-carboxamide has diverse applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: In biological research, adamantane derivatives are often explored for their potential as antiviral and antibacterial agents. Their rigid structure can interact with biological targets in unique ways, leading to potential therapeutic applications.

    Medicine: The compound’s potential as a drug candidate is of significant interest. Adamantane derivatives have been studied for their ability to inhibit viral replication and modulate biological pathways, making them promising candidates for drug development.

    Industry: In industrial applications, the compound can be used in the development of advanced materials, including polymers and nanomaterials. Its stability and functional versatility make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of N-(1-amino-1-oxopropan-2-yl)adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The adamantane core provides a rigid framework that can interact with biological macromolecules, potentially inhibiting their function or modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

N-(1-amino-1-oxopropan-2-yl)adamantane-1-carboxamide stands out due to its adamantane core, which provides unique structural stability and rigidity. This makes it particularly valuable in applications requiring robust and stable compounds. Additionally, the specific functional groups attached to the adamantane core can be tailored to achieve desired properties and interactions, making it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

N-(1-amino-1-oxopropan-2-yl)adamantane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-8(12(15)17)16-13(18)14-5-9-2-10(6-14)4-11(3-9)7-14/h8-11H,2-7H2,1H3,(H2,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNCUVGCMJDEBON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)NC(=O)C12CC3CC(C1)CC(C3)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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